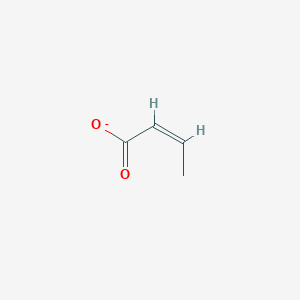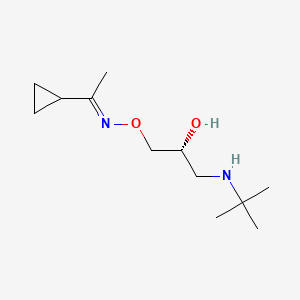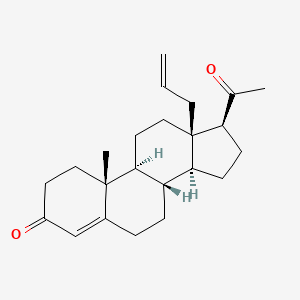
2-Amino-14,16-dimethyloctadecan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-14,16-dimethyloctadecan-3-ol is an amino alcohol.
2-Amino-14,16-dimethyloctadecan-3-ol is a natural product found in Paecilomyces with data available.
Scientific Research Applications
Bioactivity and Production
2-Amino-14,16-dimethyloctadecan-3-ol, classified as a sphingosine analogue toxin, has been investigated for its bioactivity. Uhlig et al. (2008) studied its toxicity in vitro using the human hepatocarcinoma cell line Hep G2 and horse erythrocytes. The study also explored the production of this toxin by the fungus Fusarium avenaceum on different grain species (Uhlig, Ivanova, Bernhoft, & Eriksen, 2008).
Structural Analysis and Toxicity
In another study, Uhlig et al. (2005) isolated this compound from the cytotoxic rice culture extract of Fusarium avenaceum and conducted a detailed structural analysis. They found that 2-Amino-14,16-dimethyloctadecan-3-ol was cytotoxic to certain cell lines, indicating its potential toxicological significance (Uhlig, Petersen, Flåøyen, & Wilkins, 2005).
Accumulation in Food Storage
Hu et al. (2022) discovered that this fusarium toxin accumulates in food products during storage. Their study provides insights into the quality and safety of stored food, especially concerning the presence of this toxin (Hu, Chen, Wang, Deng, Wang, Li, Ding, & Duan, 2022).
Cellular Effects
Solhaug et al. (2020) investigated the cellular effects of this mycotoxin using the HepG2 cell line. They observed that it induced vacuolization at non-cytotoxic concentrations, suggesting a potential impact on cellular processes (Solhaug, Torgersen, Holme, Wiik-Nilsen, Thiede, & Eriksen, 2020).
properties
CAS RN |
540770-33-0 |
|---|---|
Product Name |
2-Amino-14,16-dimethyloctadecan-3-ol |
Molecular Formula |
C20H43NO |
Molecular Weight |
313.6 g/mol |
IUPAC Name |
2-amino-14,16-dimethyloctadecan-3-ol |
InChI |
InChI=1S/C20H43NO/c1-5-17(2)16-18(3)14-12-10-8-6-7-9-11-13-15-20(22)19(4)21/h17-20,22H,5-16,21H2,1-4H3 |
InChI Key |
PRIXJBFEYXJGPF-UHFFFAOYSA-N |
SMILES |
CCC(C)CC(C)CCCCCCCCCCC(C(C)N)O |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCCCC(C(C)N)O |
synonyms |
2-amino-14,16-dimethyloctadecan-3-ol 2-AOD-3-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfonyl]propanoic acid](/img/structure/B1243809.png)

![[(2S,3R,3aR,8aS)-2,3-dihydroxy-8a-methyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-6-yl]methyl (Z)-octadec-9-enoate](/img/structure/B1243811.png)
![12-Phenyl-5,15-dithia-3,10,13-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,11,13-pentaen-4-amine](/img/structure/B1243815.png)



![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-1-[5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pent-2-ynoxy]propan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1243823.png)